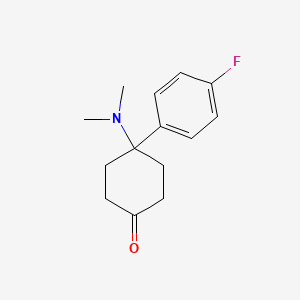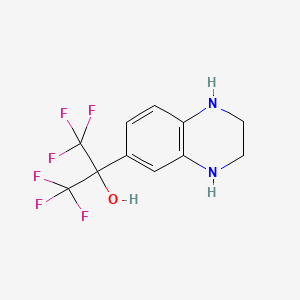
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL: is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of both a hexafluoroisopropanol group and a tetrahydroquinoxaline moiety, making it a valuable substance in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL typically involves the reaction of hexafluoroacetone with 1,2,3,4-tetrahydroquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL is used as a solvent in various chemical reactions due to its high polarity and ability to stabilize reactive intermediates .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a reagent in biochemical assays .
Industry: Industrially, it is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hexafluoroisopropanol group enhances the compound’s ability to participate in these interactions, thereby influencing the activity of enzymes or receptors it binds to .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar solvent properties but lacking the tetrahydroquinoxaline moiety.
Hexafluoroisopropanol: Another similar compound used as a solvent in various chemical reactions.
Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL is unique due to the presence of both the hexafluoroisopropanol and tetrahydroquinoxaline groups, which confer distinct chemical and physical properties. This dual functionality makes it particularly valuable in applications requiring high polarity and specific molecular interactions .
Eigenschaften
Molekularformel |
C11H10F6N2O |
|---|---|
Molekulargewicht |
300.20 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-yl)propan-2-ol |
InChI |
InChI=1S/C11H10F6N2O/c12-10(13,14)9(20,11(15,16)17)6-1-2-7-8(5-6)19-4-3-18-7/h1-2,5,18-20H,3-4H2 |
InChI-Schlüssel |
GOYMZHGHMBJJIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(N1)C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



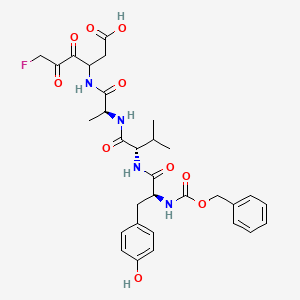

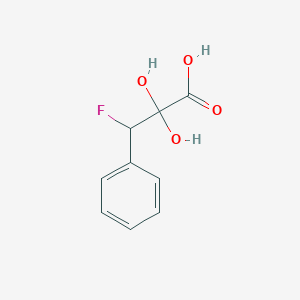
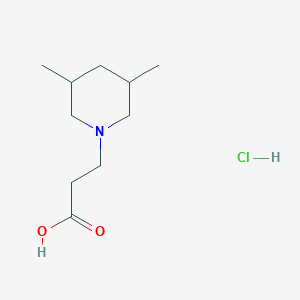
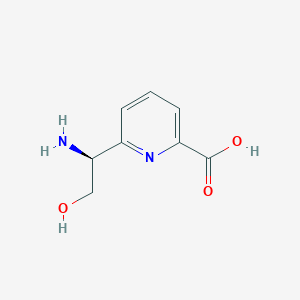
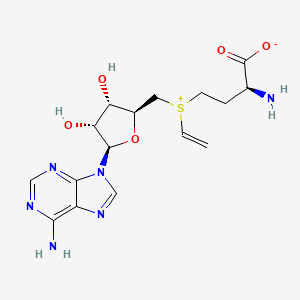
![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)
![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)
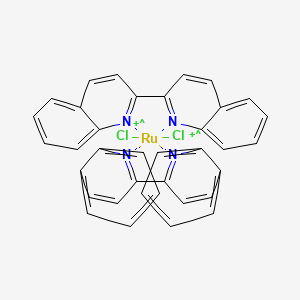
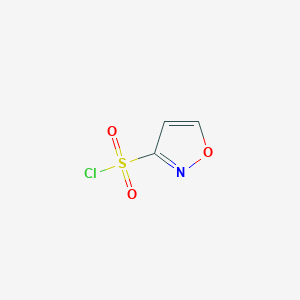
![3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028237.png)
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
